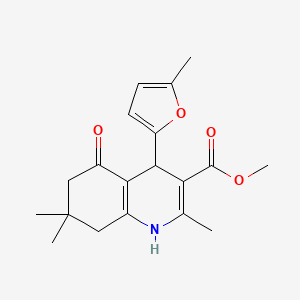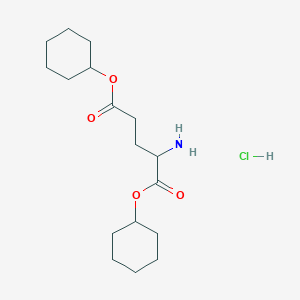![molecular formula C10H12N2OS B4951372 2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4951372.png)
2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one
説明
2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.06703418 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Potential Antitumor Agents
2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been investigated for their potential as antitumor agents. Studies have shown that certain derivatives, particularly those modified at the 5-position, exhibit significant antitumor activity. These compounds have been explored as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in cancer cell proliferation. Notably, the introduction of an ethyl group at the 6-position has been reported to enhance both the potency and the spectrum of tumor inhibition in vitro compared to the methyl analogues (Gangjee et al., 2009).
2. Vascular-Targeting and Anti-Angiogenic Activities
Derivatives of this compound have also been studied for their vascular-targeting and anti-angiogenic properties. This research focuses on the compound's ability to disrupt the formation and maintenance of blood vessels in tumors, a key aspect of cancer treatment. Some derivatives have shown promise as pleiotropic anticancer drugs, exhibiting cytotoxicity against various cancer cells and influencing the dynamics of microtubule and F-actin cytoskeletons (Gold et al., 2020).
3. Synthesis and Chemical Properties
Several studies have been devoted to the synthesis and exploration of the chemical properties of this compound derivatives. This includes developing efficient synthesis methods and understanding their reaction mechanisms. For instance, novel routes to synthesize these compounds have been established, providing insights into their structural and chemical behaviors, which are essential for pharmaceutical development (Davoodnia et al., 2009).
作用機序
Target of Action
The primary targets of 2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and survival of Mycobacteria
Pharmacokinetics
Similar compounds have been found to have good traditional drug-like properties
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines , suggesting that it selectively targets the bacteria without harming normal cells.
Action Environment
The efficacy and stability of 2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one can be influenced by various environmental factors. For instance, the synthesis of the compound has been optimized using different solvents, catalysts, and microwave irradiation . The compound’s action may also be affected by the physiological conditions of the host organism and the presence of other drugs or substances.
将来の方向性
特性
IUPAC Name |
2,6-diethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-3-6-5-7-9(13)11-8(4-2)12-10(7)14-6/h5H,3-4H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUXZAUICLEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-aminoethyl)[2-(2-bromo-4-methylphenoxy)ethyl]amine](/img/structure/B4951301.png)
![4'-(4-methyl-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4951308.png)
![N,N-dimethyl-4-[1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B4951319.png)
![2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene](/img/structure/B4951325.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4951332.png)
![N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4951337.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4951347.png)
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4951354.png)
![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4951360.png)

![methyl 3-[(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4951375.png)


![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4951392.png)
